4-[(n-Pentyloxy)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(n-Pentyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H18O2. It is characterized by a benzaldehyde core substituted with a pentyloxy group at the para position. This compound is typically a colorless to pale yellow liquid with a distinct aromatic odor. It is used in various chemical syntheses and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[(n-Pentyloxy)methyl]benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with n-pentanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to promote the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign catalysts and solvents, is also gaining traction in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-[(n-Pentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-[(n-Pentyloxy)methyl]benzoic acid.
Reduction: 4-[(n-Pentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(n-Pentyloxy)methyl]benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to alterations in cellular processes. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pentyloxy group.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a pentyloxy group.
4-Hydroxybenzaldehyde: Contains a hydroxy group instead of a pentyloxy group.
Uniqueness: 4-[(n-Pentyloxy)methyl]benzaldehyde is unique due to its pentyloxy substitution, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
4-(pentoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-9-15-11-13-7-5-12(10-14)6-8-13/h5-8,10H,2-4,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCSPFUNWFOPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.